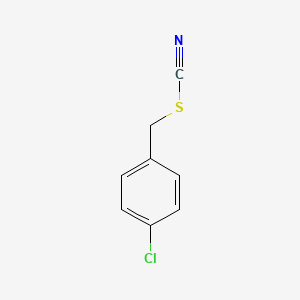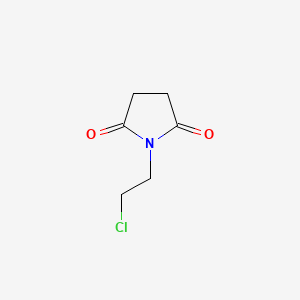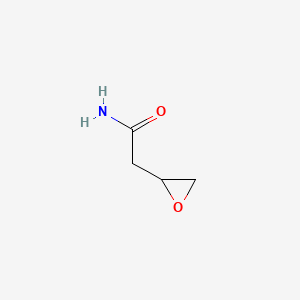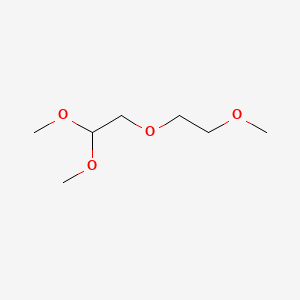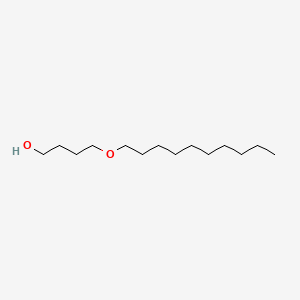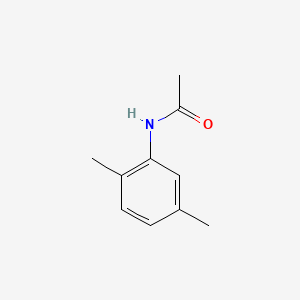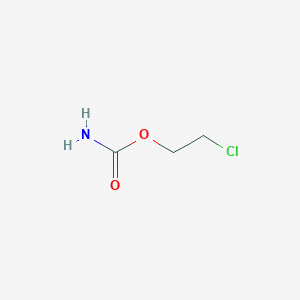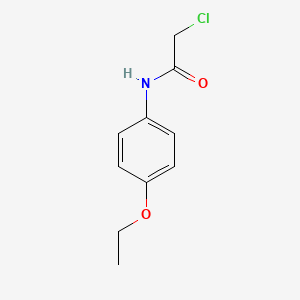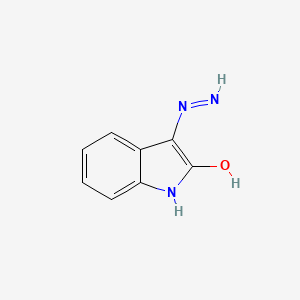
1H-Indole-3-propiononitrile
Übersicht
Beschreibung
1H-Indole-3-propiononitrile, also known as indole-3-propiononitrile or I3PN , is an organic compound with the chemical formula C11H10N2 . It belongs to the class of indole derivatives and contains both an indole ring and a nitrile group. The compound is characterized by its aromatic structure and plays a significant role in various biological and synthetic contexts .
Synthesis Analysis
The synthesis of this compound involves several methods, including cyclization reactions, condensation, and nitrile formation. One common approach is the reaction of indole-3-acetic acid (IAA) with acetyl chloride or acetic anhydride, followed by dehydration to form the nitrile group. Other synthetic routes may involve the use of different reagents and catalysts .
Molecular Structure Analysis
This compound has a planar indole ring fused with a propiononitrile side chain. The nitrogen atom in the indole ring can act as both a hydrogen bond donor and an acceptor. The nitrile group provides polarity and potential reactivity. The overall structure contributes to its biological activity and interactions with other molecules .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization. These reactions can modify its functional groups, alter its biological properties, and lead to the formation of derivatives with diverse activities .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole synthesis is a critical area of research with numerous methodologies developed over the years to create various indole derivatives. A comprehensive review presents a framework for the classification of all indole syntheses, highlighting the significance of indole and its derivatives in organic chemistry and drug discovery (Taber & Tirunahari, 2011). This underscores the versatility of indole as a core structure for developing new pharmaceuticals and materials.
Biological and Pharmacological Activities
Indoles and their derivatives exhibit a wide range of biological and pharmacological activities. A mini-review on the chemistry and biology of indoles and indazoles mentions their importance in medicinal chemistry due to their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antipsychotic activities (Ali et al., 2013). These activities make indole derivatives promising candidates for drug development and therapeutic applications.
Umpolung Strategies for Indole Functionalization
The concept of umpolung, or polarity inversion, has been applied to the functionalization of indoles, especially at the C2 position. This approach opens new avenues for the synthesis of indole derivatives with significant synthetic and pharmaceutical applications (Deka et al., 2020). Such methodologies are crucial for creating complex molecules with potential therapeutic uses.
Antiviral and Anticancer Applications
Recent research has highlighted the potential of indole-containing compounds as antiviral and anticancer agents. A review focused on the development of indole derivatives as antiviral agents underscores their significance in addressing viral diseases through novel mechanisms of action (Zhang et al., 2014). Similarly, indole alkaloids, synthetic dimers, and hybrids have shown promising antiproliferative effects on various cancers both in vitro and in vivo, indicating their utility as scaffolds for anticancer drug development (Song et al., 2020).
Wirkmechanismus
Target of Action
3-(1H-indol-3-yl)propanenitrile, also known as 1H-Indole-3-propiononitrile or Indole-3-propionitrile, is a bioactive aromatic compound that contains the indole nucleus . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes 3-(1H-indol-3-yl)propanenitrile a valuable compound for treatment and the development of new useful derivatives .
Mode of Action
The mode of action of 3-(1H-indol-3-yl)propanenitrile involves its interaction with its targets, leading to various changes. The indole derivatives, including 3-(1H-indol-3-yl)propanenitrile, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
3-(1H-indol-3-yl)propanenitrile affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the degradation of tryptophan in higher plants, leading to the production of indole-3-acetic acid, a plant hormone .
Result of Action
The molecular and cellular effects of 3-(1H-indol-3-yl)propanenitrile’s action are diverse due to its broad-spectrum biological activities . For example, it has been shown to have inhibitory activity against influenza A , and it has been reported to have potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-Indole-3-propiononitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic pathways in which they are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, this compound has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can bind to DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of other bioactive compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to various intracellular proteins, affecting its distribution and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various biochemical processes . The targeting signals and post-translational modifications of this compound can direct it to specific subcellular compartments, influencing its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBSQJAILQLCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196054 | |
| Record name | 1H-Indole-3-propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4414-76-0 | |
| Record name | 1H-Indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01CPV5BWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



